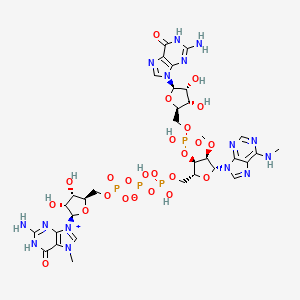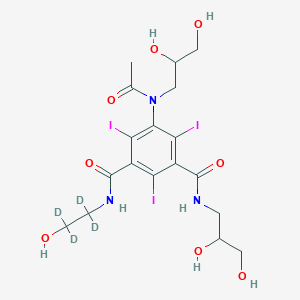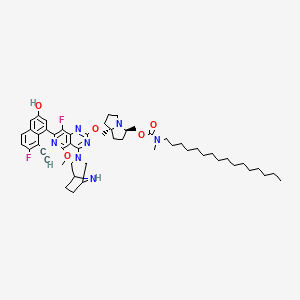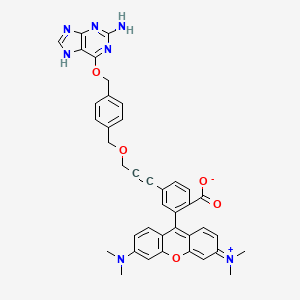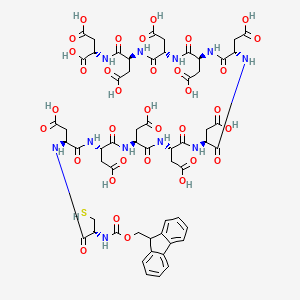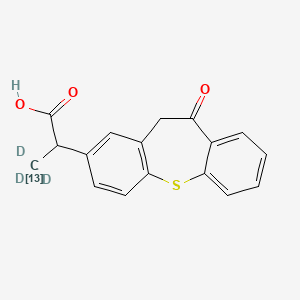
Zaltoprofen-13C,d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zaltoprofen-13C,d3: is a labeled version of Zaltoprofen, a non-steroidal anti-inflammatory drug (NSAID). This compound is specifically labeled with carbon-13 and deuterium, making it useful in various scientific research applications. Zaltoprofen itself is known for its potent anti-inflammatory and analgesic properties, primarily acting as a selective cyclooxygenase-2 (COX-2) inhibitor .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Zaltoprofen-13C,d3 involves the incorporation of carbon-13 and deuterium into the Zaltoprofen molecule. The general synthetic route for Zaltoprofen includes the use of 5-(1-propionyl)-2-thiophenyl phenylacetic acid as an initiator, followed by rearrangement, hydrolysis, and cyclization . The rearrangement step often involves illumination to heat, which enhances the reaction efficiency and yield.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process is designed to be environmentally friendly and suitable for mass production, ensuring high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Zaltoprofen-13C,d3 undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of Zaltoprofen S-oxide.
Reduction: This reaction can convert this compound back to its parent compound.
Substitution: This reaction can involve the replacement of functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products: The major products formed from these reactions include Zaltoprofen S-oxide, 10-Hydroxyzaltoprofen, and other derivatives .
Scientific Research Applications
Zaltoprofen-13C,d3 is widely used in scientific research due to its labeled isotopes, which make it an excellent tracer for quantitation during drug development. Its applications include:
Chemistry: Used as a tracer in pharmacokinetic and metabolic studies.
Biology: Helps in studying the biological pathways and interactions of Zaltoprofen.
Medicine: Used in the development of new NSAIDs and understanding their mechanisms.
Industry: Employed in the quality control and standardization of pharmaceutical products
Mechanism of Action
Zaltoprofen-13C,d3 exerts its effects by selectively inhibiting the COX-2 enzyme, which is involved in the synthesis of prostaglandins that mediate inflammation and pain. By inhibiting COX-2, this compound reduces the production of these inflammatory mediators, thereby providing anti-inflammatory and analgesic effects .
Comparison with Similar Compounds
Ibuprofen: Another NSAID with similar anti-inflammatory properties but less selective for COX-2.
Diclofenac: A potent NSAID with a broader range of action but higher gastrointestinal side effects.
Ketoprofen: Similar to Zaltoprofen but with different pharmacokinetic properties.
Uniqueness: Zaltoprofen-13C,d3 is unique due to its labeled isotopes, which provide enhanced capabilities for research and development. Its selective inhibition of COX-2 also makes it a preferred choice for studies focused on inflammation and pain without the gastrointestinal side effects commonly associated with other NSAIDs .
Properties
Molecular Formula |
C17H14O3S |
|---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
3,3,3-trideuterio-2-(6-oxo-5H-benzo[b][1]benzothiepin-3-yl)(313C)propanoic acid |
InChI |
InChI=1S/C17H14O3S/c1-10(17(19)20)11-6-7-15-12(8-11)9-14(18)13-4-2-3-5-16(13)21-15/h2-8,10H,9H2,1H3,(H,19,20)/i1+1D3 |
InChI Key |
MUXFZBHBYYYLTH-KQORAOOSSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])C(C1=CC2=C(C=C1)SC3=CC=CC=C3C(=O)C2)C(=O)O |
Canonical SMILES |
CC(C1=CC2=C(C=C1)SC3=CC=CC=C3C(=O)C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


